molecular formula C21H16N4O4S B2383873 N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1113121-52-0

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2383873
CAS No.: 1113121-52-0
M. Wt: 420.44
InChI Key: DDIOUVCZLRIVRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic acetamide derivative featuring a fused thiazolo[4,5-d]pyrimidinone core. Its structure includes a 3-methylphenyl substituent at position 3 of the thiazole ring and a benzodioxol moiety linked via an acetamide group.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c1-12-3-2-4-13(7-12)18-19-20(30-24-18)21(27)25(10-22-19)9-17(26)23-14-5-6-15-16(8-14)29-11-28-15/h2-8,10H,9,11H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIOUVCZLRIVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The starting materials might include 2,5-dimethoxyaniline, 4-(piperidin-1-ylsulfonyl)benzaldehyde, and imidazole-4-carboxylic acid. The reactions could involve:

    Condensation reactions: to form the imidazole ring.

    Sulfonylation: to introduce the piperidin-1-ylsulfonyl group.

    Amidation: to attach the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalysis: to speed up reactions.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under certain conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets might include:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Thiazolo[4,5-d]Pyrimidinone Derivatives

  • N-Benzyl-2-{[3-(4-Ethoxyphenyl)-6-Methyl-7-Oxo-2-Thioxo-2,3,6,7-Tetrahydro[1,3]Thiazolo[4,5-d]Pyrimidin-5-yl]Sulfanyl}Acetamide () Structural Differences: Replaces the 3-methylphenyl group with a 4-ethoxyphenyl substituent and introduces a thioxo (S=O) group at position 2 instead of the oxo (O=) group in the target compound. Synthesis: Prepared via nucleophilic substitution reactions, emphasizing the versatility of the thiazolo[4,5-d]pyrimidine core in accommodating diverse substituents .
  • N-[(2H-1,3-Benzodioxol-5-yl)Methyl]-2-[7-Oxo-2-(Pyrrolidin-1-yl)[1,3]Thiazolo[4,5-d]Pyrimidin-6(7H)-yl]Acetamide ()

    • Structural Differences : Substitutes the 3-methylphenyl group with a pyrrolidin-1-yl group and modifies the benzodioxol linkage to a methylene bridge.
    • Physicochemical Properties :
  • logP : 2.23 (indicative of moderate lipophilicity) vs. the target compound’s likely higher logP due to the 3-methylphenyl group.
  • Polar Surface Area (PSA) : 82.14 Ų, suggesting moderate solubility, which may differ in the target compound due to substituent bulk .

Thiazolo[3,2-a]Pyrimidine Derivatives ()

Compounds 11a and 11b feature a thiazolo[3,2-a]pyrimidine core with substituents such as 5-methylfuran and cyano groups.

  • Structural Differences : The thiazolo[3,2-a]pyrimidine isomer has a distinct ring fusion compared to the target’s [4,5-d] isomer, leading to variations in electronic distribution and steric accessibility.
  • Synthesis : Synthesized via condensation of thiouracil derivatives with aromatic aldehydes, highlighting divergent synthetic pathways for isomerically distinct cores .

Heterocyclic Analogs with Modified Cores

Triazolo[4,5-d]Pyrimidine Derivatives ()

  • N-[(2-Chlorophenyl)Methyl]-2-[7-Oxo-3-(Phenylmethyl)-6-Triazolo[4,5-d]Pyrimidinyl]Acetamide
    • Core Modification : Replaces the thiazole ring with a triazole, altering hydrogen-bonding capacity and electronic properties.
    • Functional Impact : Triazolo cores may enhance metabolic stability but reduce electrophilic reactivity compared to thiazolo derivatives .

Benzo[b][1,4]Oxazinone Derivatives ()

  • 6-(2-Amino-6-(Substituted-Phenyl)Pyrimidin-4-yl)-4-Methyl-2H-Benzo[b][1,4]Oxazin-3(4H)-One Core Difference: A benzo-oxazinone replaces the thiazolo-pyrimidine, reducing sulfur-mediated interactions but introducing oxygen-based hydrogen-bond acceptors .

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight Key Substituents logP PSA (Ų)
Target Compound Thiazolo[4,5-d]pyrimidine C23H18N4O4S 458.47 3-methylphenyl, benzodioxol ~3.5* ~85*
N-Benzyl-2-{[3-(4-Ethoxyphenyl)...} () Thiazolo[4,5-d]pyrimidine C24H23N5O3S3 533.72 4-ethoxyphenyl, thioxo N/A N/A
Compound 11a () Thiazolo[3,2-a]pyrimidine C20H10N4O3S 386.37 2,4,6-trimethylbenzylidene N/A N/A
Compound 6y () Thiazolo[4,5-d]pyrimidine C19H19N5O4S 413.45 Pyrrolidin-1-yl, benzodioxol 2.23 82.14

*Estimated based on structural similarity to .

Key Findings and Implications

  • Core Isomerism : The [4,5-d] vs. [3,2-a] thiazolo-pyrimidine isomers exhibit distinct synthetic accessibility and electronic profiles, influencing their applicability in drug design .
  • Heterocyclic Variants: Triazolo and benzo-oxazinone analogs demonstrate the trade-offs between metabolic stability and electronic properties, underscoring the need for tailored core modifications .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

C19H18N4O3S\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

Key Structural Components

  • Benzodioxole Core : Associated with anti-inflammatory and anticancer properties.
  • Thiazolo[4,5-d]pyrimidine : Implicated in various pharmacological effects, including antimicrobial and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds incorporating the benzodioxole structure. For instance, a study demonstrated that derivatives of benzodioxole exhibited significant cytotoxicity against cancer cell lines, including HeLa cells. The synthesized compounds showed moderate activity against cyclooxygenase enzymes COX1 and COX2, with IC50 values indicating effective inhibition (Table 1) .

Anti-inflammatory Properties

The compound has been evaluated for its ability to inhibit COX enzymes, which are crucial in the inflammatory response. The results indicated that certain derivatives displayed enhanced COX2 selectivity compared to traditional NSAIDs like ketoprofen (Table 2) .

Antimicrobial Activity

The benzodioxole-containing compounds have also shown promise as antimicrobial agents. Their effectiveness against various pathogens suggests a potential role in treating infections .

Case Studies

  • Study on COX Inhibition :
    • Objective : To evaluate the inhibitory effects on COX enzymes.
    • Findings : Compounds derived from benzodioxole showed IC50 values ranging from 1.12 µM to 27.06 µM for COX1 and 4.25 µM to 33.7 µM for COX2, demonstrating their potential as anti-inflammatory agents .
  • Cytotoxicity Assessment :
    • Objective : To determine the cytotoxic effects on cancer cell lines.
    • Findings : The most cytotoxic compound was identified with a CC50 of 0.219 mM against HeLa cells, indicating significant potential for further development as an anticancer drug .

Comparative Analysis of Biological Activities

Activity TypeCompound TypeIC50/CC50 ValuesReference
COX1 InhibitionBenzodioxole Derivatives1.12–27.06 µM
COX2 InhibitionBenzodioxole Derivatives4.25–33.7 µM
CytotoxicityBenzodioxole DerivativesCC50 = 0.219 mM
AntimicrobialVarious Benzodioxole CompoundsVariable

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.